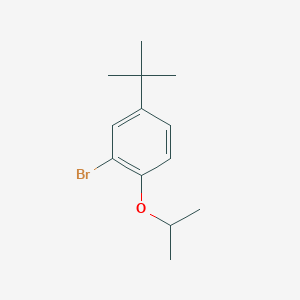

2-Bromo-4-t-butyl-1-isopropoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-tert-butyl-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXANYEOPZSHZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743079 | |

| Record name | 2-Bromo-4-tert-butyl-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223768-39-6 | |

| Record name | 2-Bromo-4-tert-butyl-1-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 2 Bromo 4 T Butyl 1 Isopropoxybenzene

Established Synthetic Pathways for 2-Bromo-4-t-butyl-1-isopropoxybenzene

Two primary retrosynthetic disconnections define the classical approaches to synthesizing this compound: formation of the ether linkage on a pre-brominated phenol, or bromination of the pre-formed aryl ether.

The most direct and widely utilized method for this synthesis is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific case, the precursor 2-bromo-4-tert-butylphenol (B1265803) is deprotonated by a base to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then attacks an isopropyl halide, such as isopropyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.

The reaction is typically carried out in the presence of a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The choice of solvent is critical, as it must solvate the cation of the base without participating in the reaction. rsc.org The general reaction is as follows:

To enhance the reaction rate and efficiency, especially in heterogeneous (solid-liquid) systems, a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide can be employed. utahtech.eduyoutube.comyoutube.com The PTC facilitates the transport of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. youtube.comyoutube.com The reaction conditions, including the choice of base and the potential use of a catalyst, significantly influence the reaction's success. francis-press.com

| Base | Solvent | Catalyst | Temperature (°C) | Expected Outcome |

|---|---|---|---|---|

| K₂CO₃ (solid) | Acetonitrile | None | 80 (Reflux) | Standard conditions, moderate to good yield. The reaction may require extended time due to the heterogeneity. |

| NaOH (aq.) | Toluene | Tetrabutylammonium Bromide (PTC) | 60-80 | Two-phase system. PTC enhances the rate by bringing the phenoxide into the organic phase. Good for industrial scale. phasetransfercatalysis.com |

| NaH (solid) | DMF / THF | None | 25-50 | Strong, non-nucleophilic base provides rapid and irreversible deprotonation. Requires anhydrous conditions. High yield expected. |

An alternative established pathway involves the direct bromination of the aryl ether precursor, 4-tert-butyl-1-isopropoxybenzene. This reaction is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.com A brominating agent, typically molecular bromine (Br₂), is activated by a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron powder, which generates a more potent electrophile. researchgate.netchemspider.com

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. wikipedia.org

Isopropoxy Group (-OCH(CH₃)₂): This is a strongly activating ortho-, para-directing group. The oxygen atom's lone pairs donate electron density into the ring via resonance (+M effect), stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions. pressbooks.publibretexts.org

Tert-butyl Group (-C(CH₃)₃): This is a weakly activating ortho-, para-director, operating through inductive effects (+I) and hyperconjugation. stackexchange.com

Given that the powerful isopropoxy group and the tert-butyl group are para to each other, the para position is blocked. Both groups, therefore, direct the incoming electrophile to the ortho positions. The bromine atom is directed to the position ortho to the isopropoxy group (the C2 position) due to the superior activating strength of the alkoxy group. Furthermore, the significant steric hindrance of the bulky tert-butyl group disfavors substitution at the adjacent C3 position, making the C2 position the overwhelmingly preferred site of bromination. pressbooks.pub This high degree of regioselectivity makes this a viable synthetic route. nih.gov

| Brominating Agent | Catalyst | Solvent | Key Characteristics |

|---|---|---|---|

| Br₂ | Fe or FeBr₃ | CCl₄ or CH₂Cl₂ | Classic and cost-effective method. The Lewis acid polarizes the Br-Br bond to generate the electrophile. researchgate.net |

| N-Bromosuccinimide (NBS) | Silica Gel or Acid | CH₃CN | Milder alternative to Br₂. Can offer high regioselectivity. The solid support can influence the reaction outcome. nih.gov |

| Br₂ | Acetic Acid | Acetic Acid | Non-catalytic bromination under acidic conditions. The polarity of the solvent can assist in polarizing the Br₂ molecule. researchgate.net |

Exploration of Novel Synthetic Approaches

Modern organic synthesis has sought to develop more versatile and efficient methods for constructing C-O bonds, particularly for sterically demanding substrates. These novel approaches often rely on metal catalysis.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to the classical Williamson ether synthesis. Two prominent methods are the Ullmann condensation and the Buchwald-Hartwig etherification.

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. acs.org Modern variations utilize soluble copper catalysts with specific ligands (e.g., picolinic acid, N,N-dimethylglycine) that allow the reaction to proceed under much milder conditions. acs.orgorganic-chemistry.org This method could be applied to synthesize this compound by coupling 1,2-dibromo-4-tert-butylbenzene (B1590542) with sodium isopropoxide.

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has become a highly versatile method for forming C-O bonds. wikipedia.orgorganic-chemistry.org It is known for its broad substrate scope, excellent functional group tolerance, and often milder reaction conditions compared to the Ullmann reaction. wikipedia.org The catalyst system typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. This approach is particularly effective for coupling sterically hindered reaction partners. acs.org

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Metal Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Conditions | Often requires higher temperatures, but modern ligands allow for milder conditions (90-110 °C). acs.orgorganic-chemistry.org | Generally milder conditions, sometimes even room temperature. |

| Substrate Scope | Good, especially with modern ligands. Effective for aryl iodides and bromides. acs.org | Very broad, including aryl chlorides and triflates. Excellent for sterically hindered substrates. wikipedia.org |

| Cost | Copper catalysts are generally less expensive. | Palladium and specialized phosphine ligands can be costly. |

Stereoselectivity is not a consideration in the synthesis of this compound as the molecule is achiral and contains no stereocenters.

Regioselectivity, however, is a critical aspect of the synthesis.

In the alkoxylation pathway (Section 2.1.1), the regiochemistry is pre-determined by the selection of the starting material, 2-bromo-4-tert-butylphenol. The synthesis is inherently regioselective as the C-O bond formation can only occur at the phenolic oxygen.

In the bromination pathway (Section 2.1.2), regioselectivity is achieved through the powerful directing effects of the existing substituents. As detailed previously, the isopropoxy group is a dominant ortho-, para-director. Computational studies on similar systems, such as anisole, confirm that the transition state leading to para and ortho substitution is significantly lower in energy than the one leading to meta substitution. nih.govrsc.org With the para position blocked, the electrophilic attack is overwhelmingly channeled to the ortho position relative to the isopropoxy group. The steric bulk of the tert-butyl group further reinforces this selectivity by hindering approach to the other ortho position.

Optimization of Reaction Conditions and Process Efficiency

Optimizing any synthetic route is crucial for maximizing yield, minimizing byproducts, and ensuring economic viability. Key parameters must be carefully controlled for both of the established pathways.

For the alkoxylation pathway (Williamson ether synthesis) , efficiency can be improved by optimizing several factors. The choice of base is important; a stronger base like NaH ensures complete deprotonation but requires stricter anhydrous conditions, while a weaker base like K₂CO₃ is more user-friendly but may lead to slower reaction rates. francis-press.com Kinetic studies on similar reactions have shown that solvent choice significantly impacts regioselectivity and reaction rates. rsc.orgresearchgate.net The use and concentration of a phase-transfer catalyst can dramatically reduce reaction times in two-phase systems.

For the bromination pathway (Electrophilic Aromatic Substitution) , optimization focuses on controlling the reactivity of the brominating agent to prevent over-bromination (the formation of dibromo products). The reaction temperature is a critical parameter; lower temperatures, such as 0 °C, can increase selectivity and reduce the formation of byproducts. chemspider.com The choice and amount of Lewis acid catalyst must be fine-tuned to achieve a reasonable reaction rate without promoting side reactions. The stoichiometry of the brominating agent (e.g., Br₂) is also essential; using a slight excess may be necessary to drive the reaction to completion, but a large excess will lead to undesired products. chemspider.com

| Pathway | Parameter | Effect on Reaction | Typical Conditions/Range |

|---|---|---|---|

| Alkoxylation | Base Strength | Affects rate of phenoxide formation and reaction completeness. | K₂CO₃ (mild) vs. NaOH (strong) vs. NaH (very strong). |

| Solvent Polarity | Influences solubility of reagents and rate of SN2 reaction. | Polar aprotic (DMF, Acetonitrile) or two-phase (Toluene/H₂O). rsc.org | |

| Temperature | Increases reaction rate but can promote side reactions. | Typically 50-100 °C. | |

| PTC Concentration | Catalyzes reaction in two-phase systems, increasing rate. | 1-10 mol%. | |

| Bromination | Catalyst | Activates the brominating agent, controlling reaction rate. | Fe, FeBr₃, AlBr₃. |

| Temperature | Lower temperatures improve selectivity and reduce byproducts. | 0 °C to room temperature. chemspider.com | |

| Solvent | Affects solubility and can influence electrophile reactivity. | Inert solvents like CCl₄, CH₂Cl₂. | |

| Stoichiometry | Controls the extent of bromination; excess can lead to di-substitution. | 1.0-1.2 equivalents of Br₂. |

Catalyst Systems and Ligand Design

The choice of catalyst is pivotal in directing the efficiency and selectivity of the synthesis of this compound. Methodological advancements focus on overcoming the inherent challenges of the two main synthetic routes: Williamson ether synthesis and electrophilic aromatic bromination.

For the Williamson ether synthesis of 2-bromo-4-tert-butylphenol with an isopropyl halide, the reaction proceeds via an S_N2 mechanism. wikipedia.org Due to the use of a secondary alkyl halide (e.g., 2-bromopropane), the competing E2 elimination reaction is a significant issue. chemistrytalk.orgmasterorganicchemistry.com Modern catalytic approaches aim to enhance the rate of the desired S_N2 pathway over elimination. Phase-transfer catalysts (PTCs) are particularly effective in this context. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide nucleophile from a solid or aqueous phase into the organic phase where the alkyl halide resides, thereby increasing the reaction rate.

Advanced catalyst systems for challenging etherifications, such as those involving sterically hindered reactants, sometimes employ metal catalysis. While less common for a standard Williamson synthesis, copper- or nickel-based catalysts with specifically designed ligands can facilitate C-O bond formation under milder conditions. For instance, a nickel-based system with an O,N,N-coordinated ligand could potentially be adapted for the coupling of phenols with secondary alcohols, though this represents a more complex approach than classical PTC. acs.org

For the alternative route, the electrophilic bromination of 4-t-butyl-1-isopropoxybenzene, catalyst systems are employed to generate a potent electrophilic bromine species. The isopropoxy and t-butyl groups are both ortho-, para-directing; since the para-position relative to the isopropoxy group is occupied, bromination is directed to the ortho position. Catalysts are chosen to enhance this regioselectivity and achieve high conversion under mild conditions.

Traditional methods may use elemental bromine with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). chemspider.com However, these can be harsh and may lead to over-bromination or side reactions. Modern advancements favor milder and more selective reagent systems. N-bromosuccinimide (NBS) is a common alternative, which can be activated by a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH), in a polar protic solvent like methanol. nih.gov The acid is thought to protonate NBS, generating a more reactive electrophile. nih.gov

| Catalyst System | Synthetic Route | Target Transformation | Potential Advantages |

| Tetrabutylammonium Bromide (PTC) | Williamson Ether Synthesis | 2-bromo-4-tert-butylphenol + 2-bromopropane (B125204) | Enhances reaction rate, improves solubility of nucleophile in organic phase. |

| p-Toluenesulfonic Acid (p-TsOH) | Electrophilic Bromination | 4-t-butyl-1-isopropoxybenzene + NBS | Mild conditions, activates NBS for selective mono-bromination. nih.gov |

| Iron(III) Bromide (FeBr₃) | Electrophilic Bromination | 4-t-butyl-1-isopropoxybenzene + Br₂ | Strong activation of bromine for less reactive substrates. |

Yield Enhancement and Side Product Minimization

When pursuing the Williamson ether synthesis route, the most significant side product arises from the E2 elimination of the secondary isopropyl halide, which produces propene. byjus.com Several strategies can be employed to mitigate this:

Choice of Leaving Group: Using 2-iodopropane (B156323) instead of 2-bromopropane can increase the rate of the S_N2 reaction relative to E2, as iodide is a better leaving group. Alternatively, using isopropyl tosylate provides an excellent leaving group and can favor substitution.

Temperature Control: Lower reaction temperatures generally favor the S_N2 reaction over the E2 reaction, as elimination has a higher activation energy.

Base Selection: Using a strong, non-hindered base like sodium hydride to pre-form the phenoxide, followed by the addition of the alkylating agent, can improve yields compared to using hydroxides in situ. masterorganicchemistry.com

Another potential, though often minor, side product is C-alkylation, where the isopropyl group attaches to the aromatic ring instead of the oxygen atom. This is more common with phenoxides that have less steric hindrance at the ortho positions. byjus.com

In the electrophilic bromination of 4-t-butyl-1-isopropoxybenzene, the main challenges are preventing over-bromination and ensuring high regioselectivity.

Control of Stoichiometry: Slow, controlled addition of the brominating agent (e.g., NBS or bromine) helps to prevent the formation of di-brominated products. chemspider.com Maintaining a 1:1 stoichiometry of the substrate to the brominating agent is crucial.

Mild Reagents and Conditions: Using a milder system like NBS at room temperature or slightly elevated temperatures is less likely to lead to side products compared to Br₂ with a strong Lewis acid at high temperatures. nih.gov

Minimizing Ipso-Bromination: A potential side reaction is ipso-bromination, where the bromine atom substitutes the t-butyl group. This is more likely to occur under harsh, acidic conditions. arkat-usa.org Careful selection of a milder catalyst and temperature control can prevent this undesired transformation.

| Synthetic Route | Primary Side Product | Strategy for Minimization |

| Williamson Ether Synthesis | Propene (from E2 elimination) | Use a better leaving group (iodide, tosylate); lower reaction temperature; use of PTC. chemistrytalk.orgmasterorganicchemistry.com |

| Williamson Ether Synthesis | C-Alkylated Phenol | Use of polar aprotic solvents which favor O-alkylation. byjus.com |

| Electrophilic Bromination | Di-bromo products | Slow addition of brominating agent; strict 1:1 stoichiometry. chemspider.com |

| Electrophilic Bromination | Ipso-substituted product | Use mild reaction conditions (e.g., NBS instead of Br₂/Lewis Acid); avoid high temperatures. arkat-usa.org |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 T Butyl 1 Isopropoxybenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity of such reactions on 2-Bromo-4-t-butyl-1-isopropoxybenzene are profoundly influenced by the existing substituents.

Further bromination of this compound introduces a second bromine atom onto the aromatic ring. The kinetics of this reaction are complex, being influenced by competing electronic effects. The isopropoxy and tert-butyl groups are activating, increasing the electron density of the ring and making it more susceptible to electrophilic attack. Conversely, the existing bromine atom is a deactivating group due to its inductive electron-withdrawing effect.

The regioselectivity—the position at which the new bromine atom will attach—is directed by the substituents. Both the isopropoxy and tert-butyl groups are ortho, para-directors. The existing bromine atom is also an ortho, para-director, despite being a deactivator. Considering the positions on the ring:

Position 3 is ortho to the bromine and isopropoxy groups.

Position 5 is ortho to the tert-butyl group and meta to the isopropoxy and bromine groups.

Position 6 is ortho to the isopropoxy group and meta to the tert-butyl and bromine groups.

The powerful activating and directing effect of the isopropoxy group would strongly favor substitution at its ortho-positions (positions 3 and 6). However, position 3 is sterically hindered by the adjacent bromine atom. Therefore, the most likely position for electrophilic attack is position 6, which is ortho to the strongly activating isopropoxy group and relatively unhindered.

Isopropoxy Group (-OCH(CH₃)₂): This is a strongly activating group. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (a +R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, thereby stabilizing the carbocation intermediate formed during electrophilic attack and increasing the reaction rate.

tert-Butyl Group (-C(CH₃)₃): This alkyl group is a weakly activating group. It donates electron density to the ring primarily through an inductive effect (+I effect), where the alkyl group pushes electron density through the sigma bond to the ring. While hyperconjugation is a factor for other alkyl groups, it is not possible for the tert-butyl group as it lacks α-hydrogens. Its primary influence, besides weak activation, is steric. The significant bulk of the tert-butyl group sterically hinders attack at the adjacent ortho position (position 5).

The combination of the strong resonance activation from the isopropoxy group and the weak inductive activation from the tert-butyl group renders the aromatic ring significantly more reactive towards electrophiles than benzene (B151609) itself, despite the deactivating presence of the bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation (for Suzuki reactions) or other steps, and concluding with reductive elimination to yield the product and regenerate the catalyst. The electron-rich nature of the substrate, due to its activating groups, can facilitate the initial oxidative addition step.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as an arylboronic acid. libretexts.org For this compound, this reaction would replace the bromine atom with an aryl group from the boronic acid. The reaction is typically catalyzed by a palladium complex and requires a base. tcichemicals.com The steric hindrance around the bromine atom, caused by the ortho-isopropoxy group, may necessitate the use of catalysts with bulky phosphine (B1218219) ligands to achieve high yields. rsc.orgnih.gov

The following table presents illustrative conditions for Suzuki-Miyaura coupling reactions with structurally similar, sterically hindered aryl bromides.

| Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 95 |

| 1-Bromo-2-isopropoxy-3-methylbenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 88 |

| 2-Bromo-4-chloroanisole | 3,5-Dichlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 81 |

This table provides representative data for analogous compounds to illustrate typical reaction conditions.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org In this transformation, this compound would react with an alkene, such as styrene (B11656) or an acrylate (B77674), in the presence of a palladium catalyst and a base, to form a new C-C bond at the position of the bromine atom. nih.gov

The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, yielding arylalkynes. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for synthesizing complex molecules. nih.gov The use of bulky, electron-rich phosphine ligands can be crucial for achieving good yields, especially with sterically demanding substrates. researchgate.net

The table below shows typical conditions for Heck and Sonogashira reactions involving electron-rich or hindered aryl bromides.

| Reaction | Aryl Bromide | Coupling Partner | Catalyst / Ligand | Base / Additive | Solvent | Temp. (°C) | Yield (%) |

| Heck | 2-Bromo-1,3-dimethoxybenzene | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 100 | 92 |

| Heck | 1-Bromo-2,4,6-trimethylbenzene | Styrene | PdCl₂(dppf) | K₂CO₃ | DMA | 140 | 75 |

| Sonogashira | 2-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 90 |

| Sonogashira | 1-Bromo-2-(benzyloxy)benzene | 1-Octyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 85 |

This table provides representative data for analogous compounds to illustrate typical reaction conditions.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. organic-chemistry.orgwikipedia.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. rsc.org The reaction typically employs a palladium catalyst with specialized, bulky, electron-rich phosphine ligands (such as RuPhos, BrettPhos, or XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide. nih.govnih.govuwindsor.ca The choice of ligand and base is critical for achieving high efficiency, especially with challenging substrates like this compound, where steric hindrance near the reaction site is a factor. uwindsor.ca

The following table illustrates typical conditions for the Buchwald-Hartwig amination of similar aryl bromides.

| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromoanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 98 |

| 1-Bromo-2,6-dimethylbenzene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 110 | 91 |

| 2-Bromo-4-methylanisole | Piperidine | [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | Toluene | 80 | 95 |

This table provides representative data for analogous compounds to illustrate typical reaction conditions.

Other Transformations of the Bromine Moiety

The bromine atom serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, bypassing the limitations of SNAr.

Lithium-Bromine Exchange: A prominent reaction for aryl bromides is the lithium-halogen exchange. Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), can replace the bromine atom with lithium. Studies on the closely related compound 1-bromo-4-tert-butylbenzene (B1210543) have shown that tert-butyllithium in a mixed hydrocarbon/ether solvent system is highly efficient for this transformation, proceeding with near-quantitative yields. nih.gov The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups.

Table 1: Potential Reactions of the Aryllithium Intermediate

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehyde | R-CHO | Secondary Alcohol |

| Ketone | R₂C=O | Tertiary Alcohol |

| Ester | R-COOR' | Ketone (after hydrolysis) |

Palladium-Catalyzed Cross-Coupling Reactions: The bromine substituent makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures under relatively mild conditions. The aryl bromide can be coupled with a diverse array of organometallic and organic partners.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Reagents | Product Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Pd catalyst, Base | Biaryl compound |

| Heck Coupling | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Aryl amine |

| Stille Coupling | Organotin compound | Pd catalyst | Biaryl or vinylarene |

Transformations of the Isopropoxy Group

The isopropoxy group is an ether linkage, which can be cleaved to reveal a hydroxyl group. The most common method for cleaving aryl ethers is treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the isopropyl carbon, leading to the formation of 2-bromo-4-tert-butylphenol (B1265803) and 2-halopropane. quora.com

Alternatively, Lewis acids like boron tribromide (BBr₃) are highly effective for ether cleavage under milder, aprotic conditions. The reaction involves coordination of the Lewis acid to the ether oxygen, followed by the cleavage of the carbon-oxygen bond.

Reactivity of the tert-Butyl Group

The tert-butyl group attached to the aromatic ring is generally robust and non-reactive under most conditions. Its primary role is often steric; its bulk can influence the regioselectivity of reactions at adjacent positions on the ring. Electronically, it acts as a weak activating group for electrophilic aromatic substitution.

Direct functionalization of the tert-butyl group is challenging due to the absence of benzylic protons and the strength of the C-C and C-H bonds. However, under harsh acidic conditions, the C-C bond connecting the tert-butyl group to the aromatic ring can be cleaved in a process known as retro-Friedel-Crafts alkylation. This reaction is the reverse of the Friedel-Crafts alkylation used to install the group and typically requires a strong acid catalyst and high temperatures to proceed, leading to the formation of isobutylene (B52900) and the corresponding debutylated aromatic compound.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the chemical environment of each atom.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In 2-Bromo-4-t-butyl-1-isopropoxybenzene, the distinct electronic environments of the protons result in a characteristic spectrum.

The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton ortho to the bulky isopropoxy group and meta to the bromine atom would appear as a doublet. The proton ortho to the bromine and meta to the isopropoxy group would also be a doublet, while the proton situated between the bromine and the tert-butyl group would present as a doublet of doublets due to coupling with the other two aromatic protons.

The aliphatic region is characterized by signals from the isopropoxy and tert-butyl groups. The nine equivalent protons of the tert-butyl group will produce a sharp singlet due to the absence of adjacent protons. The isopropoxy group will exhibit a septet for the single methine proton, coupled to the six equivalent methyl protons, which in turn will appear as a doublet.

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.3 | d | 1H | Ar-H |

| ~ 7.2 | dd | 1H | Ar-H |

| ~ 6.8 | d | 1H | Ar-H |

| ~ 4.4 | sept | 1H | -OCH(CH₃)₂ |

| ~ 1.3 | s | 9H | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would display six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents (bromine, isopropoxy, and tert-butyl groups). The carbon atom bonded to the bromine will be shifted to a lower field, while the carbon attached to the oxygen of the isopropoxy group will appear at a higher field. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will also have characteristic chemical shifts in the aliphatic region of the spectrum. The methine and methyl carbons of the isopropoxy group will also be clearly distinguishable.

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 152 | Ar-C-O |

| ~ 147 | Ar-C-C(CH₃)₃ |

| ~ 128 | Ar-CH |

| ~ 125 | Ar-CH |

| ~ 115 | Ar-CH |

| ~ 113 | Ar-C-Br |

| ~ 72 | -OCH(CH₃)₂ |

| ~ 34 | -C(CH₃)₃ |

| ~ 31 | -C(CH₃)₃ |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

Two-Dimensional NMR Techniques for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable.

COSY: This experiment reveals proton-proton couplings, which would confirm the relationships between the adjacent aromatic protons and the connectivity within the isopropoxy group (methine proton to the methyl protons).

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the placement of the substituents on the aromatic ring by showing correlations from the tert-butyl protons to the aromatic carbons and from the isopropoxy protons to the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis provides further structural information. Common fragmentation pathways for this molecule would likely involve the loss of the isopropoxy group, the tert-butyl group, or a bromine atom. The cleavage of the tert-butyl group would result in a stable tertiary carbocation, leading to a prominent peak in the spectrum.

Expected Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 270/272 | [M]⁺ Molecular ion peak with bromine isotope pattern |

| 255/257 | [M - CH₃]⁺ |

| 213/215 | [M - C₃H₇O]⁺ or [M - C₄H₉]⁺ |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound would be detected using a UV detector, likely at a wavelength where the benzene ring absorbs significantly (around 254 nm). A pure sample would exhibit a single, sharp peak. The presence of additional peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample. Isomeric impurities, if present, could also be separated and identified using an optimized HPLC method.

Typical HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is primarily used to determine its purity and to identify any volatile impurities that may be present from the synthesis process. When coupled with a mass spectrometer (GC-MS), it can also provide structural information based on the fragmentation pattern of the molecule. nih.gov

A typical GC analysis of this compound would involve injecting a solution of the compound into the chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for identification under a specific set of chromatographic conditions.

While specific experimental parameters for this exact compound are not widely published, a general GC method for a similar analyte would likely utilize a non-polar or medium-polarity capillary column (e.g., a DB-5ms or HP-5ms). The oven temperature would be programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of both volatile and less volatile components.

Table 1: Illustrative GC Parameters for Analysis of Aromatic Compounds

| Parameter | Typical Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 1.5 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or as per MS requirements |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, resolution, and solvent consumption compared to conventional High-Performance Liquid Chromatography (HPLC). For a compound like this compound, which is relatively non-polar, reverse-phase UPLC would be the method of choice for purity assessment and quantification.

In a UPLC analysis, a solution of the sample is injected into a column packed with small-diameter particles (typically sub-2 µm). A liquid mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column at high pressure. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical UPLC method for this compound would employ a C18 or C8 stationary phase and a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time to elute more strongly retained components. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule will absorb UV light.

Table 2: General UPLC Conditions for Analysis of Substituted Benzenes

| Parameter | Typical Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 5 minutes |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Detector | Photodiode Array (PDA) or UV-Vis Detector |

| Detection Wavelength | 220 - 280 nm |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are invaluable for identifying the functional groups present in a molecule. While a vapor-phase IR spectrum for this compound is noted in databases, detailed assignments are not publicly available. nih.gov However, the expected vibrational modes can be predicted based on the known frequencies for its constituent functional groups.

The IR spectrum would be expected to show characteristic absorptions for the C-H bonds of the alkyl groups (t-butyl and isopropyl), the aromatic ring, and the C-O ether linkage. The C-Br stretch is also expected, although it may be in the lower frequency "fingerprint" region of the spectrum, which is rich in complex vibrations.

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetry of the molecule influences which vibrational modes are IR active and which are Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Alkyl Groups | C-H stretch (sp³) | 2975 - 2850 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Alkyl Groups | C-H bend | 1470 - 1365 |

| Ether | C-O stretch | 1260 - 1000 |

| Aromatic Ring | C-H out-of-plane bend | 900 - 675 |

| Bromoalkane | C-Br stretch | 650 - 550 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the solid state.

To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. The successful application of this technique is contingent on the ability to grow high-quality single crystals of the compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of the electronic landscape of 2-Bromo-4-t-butyl-1-isopropoxybenzene.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. researchgate.netearthlinepublishers.com

The isopropoxy group, being somewhat bulky, will likely exhibit a non-planar orientation with respect to the benzene (B151609) ring to minimize steric hindrance with the adjacent bromine atom. Similarly, the t-butyl group's methyl groups will be arranged to minimize steric strain. The C-Br bond length and the C-O bond of the isopropoxy group are of particular interest as they influence the molecule's reactivity. The energy minimization process ensures that the calculated geometry represents a true energy minimum on the potential energy surface. Computational studies on similar substituted anisoles and benzenes have demonstrated the reliability of DFT in predicting these geometric parameters. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative) This table is illustrative and based on expected values from similar structures, as direct computational studies on the target molecule are not available.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (isopropoxy) Bond Length | ~1.37 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-O-C (isopropoxy) Bond Angle | ~118° |

| C-C-Br Bond Angle | ~120° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. nih.govyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with significant contributions from the oxygen atom of the isopropoxy group and the bromine atom, due to their lone pairs of electrons. The LUMO is likely to be a π* anti-bonding orbital distributed over the aromatic ring. The electron-donating isopropoxy and t-butyl groups will raise the energy of the HOMO, while the electron-withdrawing bromine atom will have a counteracting, though likely lesser, effect. This interplay of substituents modulates the HOMO-LUMO gap and, consequently, the molecule's reactivity. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on expected values from similar structures.

| Molecular Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -8.5 eV | Primarily π-character on the aromatic ring with significant contribution from oxygen and bromine lone pairs. |

| LUMO | ~ -0.5 eV | Primarily π*-character distributed over the aromatic ring. |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicates moderate chemical reactivity. |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. avogadro.cclibretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. avogadro.cc Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.com

In this compound, the ESP map would show the most negative potential around the oxygen atom of the isopropoxy group due to its high electronegativity and lone pairs. The aromatic ring itself will also exhibit a negative potential, characteristic of π-electron systems. The bromine atom will also contribute to the negative potential. The hydrogen atoms of the alkyl groups will show regions of positive potential. youtube.com This map is invaluable for predicting how the molecule will interact with other polar molecules and reagents. libretexts.orgmdpi.com

Computational Prediction of Reactivity and Selectivity

Computational methods can also be used to predict the outcomes of chemical reactions by modeling reaction pathways and analyzing transition states.

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iq The isopropoxy and t-butyl groups are activating and ortho-, para-directing substituents, while the bromine atom is a deactivating but also ortho-, para-directing substituent. libretexts.orglibretexts.org Given the substitution pattern of this compound, the positions open for substitution are C3, C5, and C6.

Computational modeling of electrophilic aromatic substitution, for instance, bromination or nitration, involves calculating the energies of the intermediate carbocations (Wheland intermediates or sigma complexes) formed upon attack of the electrophile at each available position. rsc.org The stability of these intermediates determines the regioselectivity of the reaction. The most stable intermediate will correspond to the major product. For this molecule, electrophilic attack is most likely to occur at the C6 position, which is ortho to the strongly activating isopropoxy group and avoids steric hindrance from the t-butyl group. Attack at C5 is also possible but may be sterically hindered. Attack at C3 is sterically hindered by both the bromine and isopropoxy groups.

To gain a more detailed understanding of reaction kinetics, transition state theory can be applied. This involves locating the transition state structure on the potential energy surface for a given reaction step and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For a key reaction like the electrophilic bromination of this compound, computational analysis would involve identifying the transition state for the attack of the electrophile (e.g., Br+) on the aromatic ring. cdnsciencepub.comresearchgate.netacs.org This analysis would confirm the preferred site of attack predicted by the stability of the intermediates. Furthermore, it can provide insights into the reaction mechanism, for example, whether the reaction proceeds through a concerted or stepwise mechanism. rsc.org Such computational studies on the bromination of phenols and other substituted benzenes have provided valuable mechanistic insights. cdnsciencepub.comchemrxiv.org

In-Depth Theoretical and Computational Analysis of this compound Elusive

Theoretical and computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, reactivity, and dynamics. For a molecule like this compound, such studies would be invaluable for understanding its behavior in chemical reactions and its conformational preferences, which can influence its physical and biological properties.

Typically, computational studies on similar halogenated and substituted benzene derivatives involve the use of quantum chemical methods to calculate various molecular properties. One such property, Hirshfeld charges, offers a method for partitioning the electron density of a molecule among its constituent atoms. Correlating these calculated charges with experimentally determined kinetic data, such as reaction rates, can provide a quantitative understanding of how the electronic structure of a molecule dictates its reactivity. For instance, in reactions involving electrophilic or nucleophilic attack, the calculated charges on specific atoms can be predictive of the reaction outcome and rate. However, no such correlational studies have been published for this compound.

Furthermore, molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For flexible molecules like this compound, which possesses a rotatable isopropoxy group, MD simulations would be instrumental in exploring its conformational landscape. These simulations can reveal the preferred spatial arrangements of the molecule, the energy barriers between different conformations, and how the molecule's shape fluctuates under various conditions. This information is crucial for understanding its interactions with other molecules, such as in biological systems or as a solvent. The absence of any published molecular dynamics studies on this compound means its conformational behavior remains computationally uncharacterized.

Applications in Specialized Chemical Syntheses and Materials Science

Role as a Key Intermediate in Pharmaceutical Research and Drug Discovery

There is no specific information available linking 2-Bromo-4-t-butyl-1-isopropoxybenzene to the synthesis of advanced pharmaceutical compounds, biologically active molecules, kinase inhibitors, or enzyme regulators. Research in these areas often cites other halogenated precursors. allgreenchems.com

Contributions to Agrochemical Development

No detailed findings were identified that document the use of this compound as a precursor for selective herbicides, pesticides, or fungicides. The development of such agrochemicals frequently involves related bromo-iodo or simple brominated compounds. allgreenchems.compmarketresearch.com

Development of Catalysts and Ligands for Organic Reactions

While the development of ligands for palladium-catalyzed cross-coupling reactions is a significant area of research, there is no specific literature detailing the synthesis or application of ligands derived from this compound. allgreenchems.com

Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2-bromo-4-tert-butyl-1-propan-2-yloxybenzene | 223768-39-6 | C₁₃H₁₉BrO | 271.19 g/mol |

Data sourced from PubChem. nih.gov

Precursors for Advanced Ligands in Asymmetric Synthesis and C-H Activation

The molecular architecture of this compound makes it an ideal starting material for the synthesis of sophisticated ligands, particularly phosphine-based ligands, which are crucial in asymmetric catalysis and C-H activation. The presence of the bromine atom allows for the introduction of a phosphorus-containing group through well-established cross-coupling reactions.

The general synthetic strategy towards phosphine (B1218219) ligands often involves the reaction of an organometallic reagent, derived from the corresponding aryl halide, with a phosphorus halide. In the case of this compound, a Grignard reagent or an organolithium species can be formed at the site of the bromine atom. Subsequent reaction with a phosphorus-containing electrophile, such as chlorodiphenylphosphine, would yield a triarylphosphine ligand.

The tert-butyl group at the para position and the isopropoxy group at the ortho position to the newly introduced phosphine group play a critical role in modulating the steric and electronic properties of the resulting ligand. The bulky tert-butyl group can create a sterically hindered environment around the metal center to which the ligand coordinates. This steric bulk is often a key factor in achieving high enantioselectivity in asymmetric catalysis, as it can effectively control the orientation of the substrate during the catalytic cycle. The isopropoxy group, being an electron-donating group, can increase the electron density on the phosphorus atom, thereby enhancing its coordination ability to the metal center. This electronic influence is vital for the stability and reactivity of the resulting catalyst.

Furthermore, the chiral environment that can be created by such ligands is instrumental in C-H activation reactions. The selective functionalization of otherwise inert C-H bonds is a significant challenge in organic synthesis. Catalysts bearing ligands derived from this compound could potentially offer the required steric and electronic attributes to facilitate site-selective C-H activation, leading to the efficient construction of complex organic molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₉BrO |

| Molecular Weight | 271.19 g/mol |

| CAS Number | 223768-39-6 |

| IUPAC Name | 2-bromo-4-tert-butyl-1-isopropoxybenzene |

Application in Material Science for Functional Materials

The unique combination of functional groups in this compound also positions it as a promising precursor for the development of novel functional materials with tailored properties for applications in polymer science and organic electronics.

Functional monomers are the building blocks of specialty polymers with specific physical, chemical, or biological properties. This compound can be transformed into a variety of functional monomers suitable for polymerization. For instance, the bromine atom can be replaced with a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, through cross-coupling reactions.

The resulting monomer would carry the bulky tert-butyl and isopropoxy groups, which would be incorporated into the polymer backbone. The tert-butyl groups can significantly enhance the thermal stability and solubility of the polymer in organic solvents, while also potentially creating microporosity within the material. The isopropoxy groups can influence the polymer's polarity and its interaction with other materials.

Polymers derived from such monomers could find applications as specialty coatings, membranes with selective permeability, or as matrices for controlled release systems. The ability to precisely tune the properties of the monomer by leveraging the reactivity of the brominated aromatic core allows for the rational design of polymers with desired functionalities.

The field of organic electronics relies on the development of novel organic semiconducting materials for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of these materials are highly dependent on their molecular structure.

This compound can serve as a key building block in the synthesis of larger, conjugated molecules that exhibit semiconducting behavior. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are widely used to construct the π-conjugated systems characteristic of organic semiconductors.

The incorporation of the 4-t-butyl-1-isopropoxybenzene unit into a larger conjugated system can have several beneficial effects. The bulky tert-butyl group is known to disrupt intermolecular π-π stacking, which can improve the solubility of the material and influence its solid-state morphology—a critical factor for device performance. The electron-donating isopropoxy group can modulate the highest occupied molecular orbital (HOMO) energy level of the resulting semiconductor. This is particularly important for the design of hole-transporting materials, where a well-matched HOMO level with the perovskite layer is crucial for efficient charge extraction in perovskite solar cells.

By strategically incorporating this building block into the molecular design, it is possible to fine-tune the optoelectronic properties of the resulting organic semiconductors, leading to improved device efficiency and stability.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Traditional batch synthesis of halogenated aromatics often involves hazardous reagents, such as elemental bromine, and can be difficult to control due to highly exothermic reactions. rsc.orgresearchgate.net Flow chemistry offers a compelling solution to these challenges by performing reactions in continuous-flow reactors. rsc.org This technology provides superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for managing fast and exothermic halogenation processes. rsc.orgresearchgate.net The enhanced safety profile allows for the use of highly reactive but atom-economical reagents like Br2 and HBr, which can be generated in-situ to minimize storage and handling risks. rsc.orgnih.gov

Sustainable synthesis is another critical consideration. Greener bromination methods, such as the peroxide-bromide system, reduce the generation of stoichiometric byproducts, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov Applying these sustainable methods within a flow chemistry setup could lead to a highly efficient, safe, and environmentally benign process for producing 2-Bromo-4-t-butyl-1-isopropoxybenzene. nih.gov This integration not only improves safety and sustainability but also facilitates scalability, allowing for seamless transition from laboratory-scale research to industrial production.

| Feature | Benefit in Synthesizing this compound |

| Precise Temperature Control | Manages exothermic bromination reactions, preventing side-product formation. rsc.org |

| Enhanced Mixing | Ensures efficient reaction between substrates, improving yield and purity. |

| In-situ Reagent Generation | Improves safety by avoiding storage of hazardous materials like molecular bromine. nih.gov |

| Scalability | Allows for easy scaling of production without extensive redevelopment. |

| Sustainable Reagents | Reduces environmental impact by using greener alternatives to traditional brominating agents. beilstein-journals.orgnih.gov |

Chemoenzymatic Approaches for Selective Transformations

Biocatalysis offers unparalleled selectivity in chemical transformations, a feature that is highly desirable for functionalizing complex molecules. Chemoenzymatic synthesis, which combines enzymatic reactions with traditional chemical steps, is a powerful strategy for creating novel derivatives. Halogenating enzymes, or halogenases, are particularly relevant for modifying aromatic compounds. nih.govmdpi.com

There are several classes of halogenases, including FAD-dependent halogenases and various haloperoxidases, that catalyze the halogenation of electron-rich aromatic substrates. nih.govacs.org These enzymes could potentially be used for the selective bromination of a precursor to introduce the bromine atom at a specific position on the aromatic ring. Conversely, dehalogenating enzymes could be employed to selectively remove a bromine atom in the presence of other functional groups. researchgate.net The primary advantage of enzymatic approaches is their ability to perform reactions under mild conditions with high regio- and stereoselectivity, often avoiding the need for protecting groups that are common in traditional synthesis. nih.gov

Exploration of Photocatalytic Reactions Involving Halogenated Aromatics

Photocatalysis, particularly using visible light, has emerged as a green and powerful tool in organic synthesis. nih.govresearchgate.net For halogenated aromatics like this compound, photocatalysis provides a mild and efficient way to activate the carbon-bromine (C-Br) bond. nih.govadvanceseng.com Under visible light irradiation, a photocatalyst can transfer an electron to the aryl halide, generating a highly reactive aryl radical. nih.govresearchgate.net This radical intermediate can then participate in a wide range of chemical transformations, including C-C, C-H, and C-heteroatom bond formations.

This methodology avoids the harsh conditions and expensive transition-metal catalysts often required in traditional cross-coupling reactions. iu.edu The ability to generate an aryl radical from this compound opens up avenues for late-stage functionalization, allowing for the rapid synthesis of a library of derivatives. This is particularly valuable in drug discovery and materials science, where diverse molecular structures are needed for screening and development. Furthermore, some photocatalytic reductions of aryl halides can proceed even without a dedicated photocatalyst, utilizing an electron-donor-acceptor (EDA) complex. advanceseng.comiu.edu

Advanced Materials Applications Beyond Current Scope

Aryl halides are fundamental building blocks in materials science, serving as precursors for polymers, organic electronics, and functional materials. nih.govnih.gov The specific substitution pattern of this compound—with its bulky t-butyl group and electron-donating isopropoxy group—could be exploited to create materials with tailored properties.

The reactive C-Br bond serves as a handle for polymerization reactions, such as Suzuki or Buchwald-Hartwig couplings, to create specialized polymers. nbinno.com The bulky t-butyl group can influence the morphology and solubility of these polymers, potentially leading to materials with unique processing characteristics or preventing undesirable intermolecular stacking in electronic applications. The isopropoxy group, being electron-donating, modifies the electronic properties of the aromatic ring, which could be useful in the design of organic semiconductors or light-emitting diodes. By derivatizing this core structure, it may be possible to develop novel liquid crystals, flame retardants, or components of advanced composites.

Synergistic Computational-Experimental Design for Novel Derivatives

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new molecules with desired properties. nih.gov Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to predict the reactivity and electronic properties of molecules like this compound. nih.govnih.gov

For instance, computational models can predict the strength of the C-Br bond, the electrostatic potential of the molecule, and the stability of reaction intermediates. nih.gov This information can guide the design of new synthetic routes and predict the outcome of reactions. Furthermore, computational screening can be used to design novel derivatives with specific electronic, optical, or binding properties. By calculating these properties for a virtual library of compounds derived from this compound, researchers can prioritize the most promising candidates for experimental synthesis. This integrated approach saves significant time and resources, streamlining the development of new functional molecules for applications in medicine and materials science. rsc.org

| Research Avenue | Potential Impact on this compound | Key Methodologies |

| Flow Chemistry | Safer, more efficient, and scalable synthesis. rsc.orgresearchgate.net | Continuous-flow reactors, in-situ reagent generation. |

| Chemoenzymatic Synthesis | Highly selective transformations under mild conditions. nih.gov | Halogenases, Haloperoxidases. mdpi.comacs.org |

| Photocatalysis | Mild activation of C-Br bond for diverse functionalization. nih.govresearchgate.net | Visible-light photoredox catalysis, Aryl radical formation. |

| Advanced Materials | Creation of polymers and functional materials with tailored properties. nbinno.com | Cross-coupling reactions, Polymerization. |

| Computational Design | Rational design of novel derivatives and optimized synthetic routes. nih.govnih.gov | Density Functional Theory (DFT), Virtual screening. |

Q & A

Q. Example Optimization Table :

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | DCM, THF, Toluene | DCM | 78 |

| Temperature (°C) | 60, 80, 100 | 80 | 82 |

| Catalyst (AlCl₃) | 1 eq, 1.5 eq, 2 eq | 1.5 eq | 85 |

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and substituent signals (t-butyl: δ 1.3 ppm, isopropoxy: δ 1.2–1.4 ppm). Coupling patterns reveal substitution positions .

- 13C NMR : Confirm quaternary carbons (t-butyl: ~30 ppm; brominated aromatic carbon: ~120 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic pattern from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- Purity : Use HPLC with a C18 column (MeCN/H₂O mobile phase) to detect impurities <1% .

Advanced Research Questions

Q. How can contradictory data on regioselectivity in electrophilic substitution reactions involving this compound be resolved?

- Methodological Answer :

- Systematic Screening : Use Design of Experiments (DoE) to evaluate variables (electrophile strength, solvent polarity, temperature). For example, compare Br₂ vs. NBS in different solvents (polar aprotic vs. non-polar).

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites. Compare with experimental outcomes .

- Statistical Analysis : Apply ANOVA to identify significant factors. For instance, solvent polarity may explain >70% of regioselectivity variance .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of this compound?

- Methodological Answer :

- Intermediate Trapping : Add radical scavengers (e.g., TEMPO) during bromination to test for radical pathways. Isolate intermediates via flash chromatography .

- Kinetic Studies : Monitor reaction progress using in-situ IR or NMR to detect transient species. For example, a carbocation intermediate in Friedel-Crafts alkylation may rearrange .

- Isotopic Labeling : Use deuterated substrates to trace hydrogen migration during substitution reactions .

Q. How do steric effects from the t-butyl and isopropoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca software) to quantify spatial hindrance around the bromine atom. Compare with Suzuki-Miyaura coupling yields .

- Catalyst Screening : Test bulky ligands (e.g., SPhos, XPhos) to mitigate steric effects. For example, XPhos may improve Pd-catalyzed coupling efficiency by 20% .

- Kinetic Profiling : Measure reaction rates under identical conditions with/without substituents. A 10-fold rate decrease may indicate significant steric hindrance .

Contradiction Analysis in Research

Q. How should researchers address discrepancies in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Meta-Analysis : Compile literature data into a database (e.g., Excel or R) and normalize variables (e.g., turnover frequency, solvent polarity). Identify outliers via Grubbs’ test .

- Reproducibility Checks : Replicate key studies under standardized conditions (e.g., glovebox for air-sensitive reactions).

- Controlled Variables : Fix parameters like catalyst loading (5 mol%) and temperature (80°C) to isolate solvent or ligand effects .

Data Presentation Example

Table 1 : Comparative Reactivity in Cross-Coupling Reactions

| Catalyst | Ligand | Solvent | Yield (%) | Steric Hindrance (ų) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | THF | 45 | 12.5 |

| PdCl₂ | XPhos | DMF | 68 | 9.8 |

| NiCl₂ | dppf | Toluene | 32 | 14.2 |

Data inferred from steric and electronic profiles of analogous systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.